(3-Bromo-2-chlorophenyl)methanamine hydrochloride
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Overview
Description
(3-Bromo-2-chlorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H7BrClN·HCl It is a derivative of methanamine, where the phenyl ring is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-chlorophenyl)methanamine hydrochloride typically involves the halogenation of a phenylmethanamine precursor. One common method is the bromination and chlorination of phenylmethanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a halogenating agent like bromine or chlorine gas. The reaction mixture is stirred at a specific temperature to ensure complete halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or distillation techniques to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-chlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phenylmethanamines can be formed.
Oxidation Products: Imines or nitroso compounds.
Reduction Products: Secondary amines or amine derivatives.
Scientific Research Applications
(3-Bromo-2-chlorophenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-2-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by forming a covalent bond with the active site, leading to a decrease in enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-fluorophenyl)methanamine hydrochloride
- (3-Chloro-2-bromophenyl)methanamine hydrochloride
- (3-Iodo-2-chlorophenyl)methanamine hydrochloride
Uniqueness
(3-Bromo-2-chlorophenyl)methanamine hydrochloride is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H8BrCl2N |
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Molecular Weight |
256.95 g/mol |
IUPAC Name |
(3-bromo-2-chlorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7BrClN.ClH/c8-6-3-1-2-5(4-10)7(6)9;/h1-3H,4,10H2;1H |
InChI Key |
HJASBSSWPABARC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)CN.Cl |
Origin of Product |
United States |
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